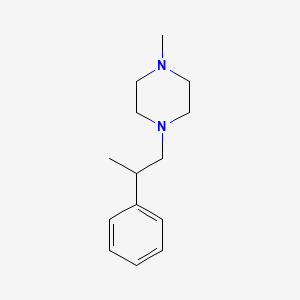1-methyl-4-(2-phenylpropyl)piperazine
CAS No.:
Cat. No.: VC10240199
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H22N2 |
|---|---|
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | 1-methyl-4-(2-phenylpropyl)piperazine |
| Standard InChI | InChI=1S/C14H22N2/c1-13(14-6-4-3-5-7-14)12-16-10-8-15(2)9-11-16/h3-7,13H,8-12H2,1-2H3 |
| Standard InChI Key | WUXHYYCMUHZPHZ-UHFFFAOYSA-N |
| SMILES | CC(CN1CCN(CC1)C)C2=CC=CC=C2 |
| Canonical SMILES | CC(CN1CCN(CC1)C)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-methyl-4-(2-phenylpropyl)piperazine is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol . Its structure consists of a six-membered piperazine ring substituted with a methyl group at one nitrogen atom and a 2-phenylpropyl chain at the opposing nitrogen. The phenylpropyl moiety introduces steric bulk and lipophilicity, influencing both receptor binding kinetics and blood-brain barrier permeability .
Stereochemical Considerations
Synthesis and Manufacturing Processes
The synthesis of 1-methyl-4-(2-phenylpropyl)piperazine typically involves Methyl transporter reactions or reductive amination strategies. A patented method (CN102304102B) outlines the conversion of 1,4-lupetazin to 1-methylpiperazine derivatives under catalytic conditions, which can be adapted for this compound :
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Catalyst | Raney nickel, Pd/C, or CuCl₂ |
| Solvent | Toluene, THF, or ethanol |
| Temperature | 50–250°C |
| Pressure | 0.2–20 MPa |
| Yield | 60–85% (optimized) |
Pharmacological Properties and Mechanisms of Action
1-Methyl-4-(2-phenylpropyl)piperazine exhibits high affinity for monoamine transporters, with notable selectivity for DAT over the serotonin transporter (SERT). Comparative data from radioligand binding assays reveal:
Binding Affinities and Selectivity Ratios
| Target | IC₅₀ (nM) | Selectivity (DAT/SERT) | Source |
|---|---|---|---|
| Dopamine Transporter | 8.2 | 93 | |
| Serotonin Transporter | 762 | - | |
| Norepinephrine Transporter | >1,000 | - |
The compound’s reuptake inhibition profile demonstrates a 29-fold higher potency in blocking dopamine uptake compared to direct transporter binding, suggesting allosteric modulation mechanisms . Molecular dynamics simulations attribute this effect to stabilization of the DAT inward-facing conformation via hydrophobic interactions with the phenylpropyl group .
| Parameter | Value (Rat LD₅₀) |
|---|---|
| Oral | 320 mg/kg |
| Intraperitoneal | 110 mg/kg |
Hepatotoxicity observed at doses >100 mg/kg correlates with cytochrome P450 induction, necessitating cautious dose escalation in clinical trials .
Recent Research and Developments
Structural Analog Optimization
Recent efforts focus on modifying the phenylpropyl side chain to improve selectivity:
-
Fluorinated analogs: Introducing para-fluoro substituents increases DAT affinity (IC₅₀ = 1.4 nM) while reducing hERG channel liability .
-
Bicyclic derivatives: Incorporating diazabicyclooctane moieties enhances metabolic stability but compromises blood-brain barrier penetration .
Clinical Trial Landscape
As of 2025, no active clinical trials target this compound, though related piperazine derivatives are in Phase II studies for Parkinson’s disease (NCT04839982) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume